molecular formula C7H6N2S B3298685 1,2-Benzisothiazol-7-amine CAS No. 89795-79-9

1,2-Benzisothiazol-7-amine

Cat. No. B3298685
CAS RN: 89795-79-9
M. Wt: 150.2 g/mol
InChI Key: NEROCZWWNXWPOV-UHFFFAOYSA-N
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Description

1,2-Benzisothiazol-7-amine is a chemical compound with a variety of potential applications . It is one of the several different receptors for 5-hydroxytryptamine (serotonin), a biogenic hormone that functions as a neurotransmitter, a hormone, and a mitogen .


Synthesis Analysis

The synthesis of 1,2-Benzisothiazol-7-amine and its derivatives has been a subject of research in the field of medicinal chemistry . For instance, benzothiazole derivatives bearing amide moiety were designed, synthesized, and evaluated for their antibacterial activity . The structures of the synthesized compounds were elucidated by spectral data .


Molecular Structure Analysis

The molecular structure of 1,2-Benzisothiazol-7-amine consists of a benzene ring fused with an isothiazole ring . The molecule contains a total of 17 bonds, including 11 non-H bonds, 10 multiple bonds, 10 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 1 nine-membered ring, 1 primary amine (aromatic), and 1 Isothiazole .


Physical And Chemical Properties Analysis

1,2-Benzisothiazol-7-amine is a solid at room temperature with a melting point of 128-132°C . Its molecular weight is 150.2 .

Safety And Hazards

1,2-Benzisothiazol-7-amine is classified as a hazardous substance. It may cause harm if swallowed or if it comes into contact with the skin or eyes . It is recommended to avoid breathing its mist, gas, or vapors, and to use personal protective equipment when handling it .

properties

IUPAC Name

1,2-benzothiazol-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2S/c8-6-3-1-2-5-4-9-10-7(5)6/h1-4H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEROCZWWNXWPOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)N)SN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90237904
Record name 1,2-Benzisothiazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Benzisothiazol-7-amine

CAS RN

89795-79-9
Record name 1,2-Benzisothiazol-7-amine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089795799
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzisothiazol-7-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90237904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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